3-amino-4-chloro-N-phenylbenzamide
Overview
Description
3-amino-4-chloro-N-phenylbenzamide is an organic compound with the molecular formula C13H11ClN2O and a molecular weight of 246.69 g/mol . It is a crystalline solid, typically appearing as a light yellow to brown powder . This compound is known for its applications in various fields, including chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-amino-4-chloro-N-phenylbenzamide can be synthesized through the reaction of 4-chloro-3-nitrobenzoic acid with aniline in the presence of a reducing agent . The reaction typically involves the following steps:
Nitration: 4-chlorobenzoic acid is nitrated to form 4-chloro-3-nitrobenzoic acid.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as iron powder or tin(II) chloride.
Amidation: The resulting 3-amino-4-chlorobenzoic acid is then reacted with aniline to form this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-amino-4-chloro-N-phenylbenzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Hydroxyl or alkoxy derivatives.
Scientific Research Applications
3-amino-4-chloro-N-phenylbenzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-amino-4-chloro-N-phenylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
4-amino-N-phenylbenzamide: Similar structure but lacks the chloro group.
3-amino-N-phenylbenzamide: Similar structure but lacks the chloro group.
4-chloro-N-phenylbenzamide: Similar structure but lacks the amino group.
Uniqueness
3-amino-4-chloro-N-phenylbenzamide is unique due to the presence of both amino and chloro groups on the benzamide structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-amino-4-chloro-N-phenylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O/c14-11-7-6-9(8-12(11)15)13(17)16-10-4-2-1-3-5-10/h1-8H,15H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKDBEPYYWWSPKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20588350 | |
Record name | 3-Amino-4-chloro-N-phenylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20588350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51143-17-0 | |
Record name | 3-Amino-4-chloro-N-phenylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20588350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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